Fluretofen
Overview
Description
Fluretofen is a compound of interest in the realm of organofluorine chemistry, where fluorine atoms are incorporated into organic molecules to modulate their physical, chemical, and biological properties. The introduction of fluorine into pharmaceuticals, for example, can significantly enhance their metabolic stability, lipophilicity, and bioavailability, making organofluorine compounds prevalent in drug development and materials science.
Synthesis Analysis
The synthesis of organofluorine compounds like Fluretofen has evolved significantly, with advances in catalysis enabling the incorporation of fluorine into complex organic molecules more efficiently than ever before. Techniques such as selective fluorination, perfluoroalkylation, and the use of fluorinating agents have been developed to introduce fluorine or fluorine-containing groups into molecules, overcoming previous challenges associated with fluorine's high electronegativity and reactivity (Müller et al., 2007); (Furuya et al., 2011).
Molecular Structure Analysis
The molecular structure of organofluorine compounds, including Fluretofen, is critical in determining their physical and chemical properties. The carbon-fluorine bond is one of the strongest in organic chemistry, which can influence the molecule's reactivity, conformation, and interactions with biological targets. Studies have shown that the presence of fluorine can affect docking interactions with proteins, either directly or through stereoelectronic effects on molecular conformation (Müller et al., 2007).
Chemical Reactions and Properties
Fluorinated compounds undergo unique chemical reactions due to the influence of fluorine atoms. Fluoroalkylation, for example, is a key reaction in the synthesis of organofluorine compounds, including Fluretofen. Fluorine's effects can lead to new reactivities and transformations, making fluoroalkylation reactions distinct from those involving non-fluorinated reagents (Ni & Hu, 2016).
Scientific Research Applications
Fluoxetine, commonly known by its brand name Prozac, has been extensively studied and applied in various fields of scientific research. Key applications and insights from the research on fluoxetine include:
Discovery and Evolution : Fluoxetine was discovered as a selective 5-HT (serotonin) uptake inhibitor. It played a crucial role in psychiatric research, particularly in the understanding and treatment of depression and obsessive-compulsive disorders (Wong, Bymaster, & Engleman, 1995).
Clinical Effectiveness : Clinical research has shown fluoxetine to be effective in treating depression and obsessive-compulsive disorders, and it has potential applications in other disorders as well.
Molecular and Behavioral Studies : The effects of fluoxetine in various in vitro assays and animal studies, including receptor down-regulation, neurochemical, and behavioral models, have been summarized, providing a comprehensive understanding of its mechanisms of action.
properties
IUPAC Name |
1-ethynyl-4-(2-fluorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h1,3-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETULFFXNIHQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057780 | |
Record name | Fluretofene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluretofen | |
CAS RN |
56917-29-4 | |
Record name | Fluretofen [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056917294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluretofene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLURETOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IN4W55F02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.